3,3',7-Trihydroxy-4'-methoxyflavone

Description

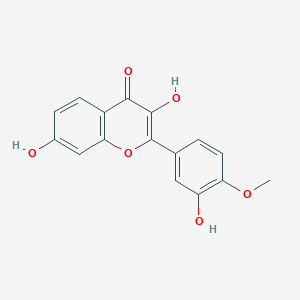

Structure

3D Structure

Properties

CAS No. |

57396-72-2 |

|---|---|

Molecular Formula |

C16H12O6 |

Molecular Weight |

300.26 g/mol |

IUPAC Name |

3,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C16H12O6/c1-21-12-5-2-8(6-11(12)18)16-15(20)14(19)10-4-3-9(17)7-13(10)22-16/h2-7,17-18,20H,1H3 |

InChI Key |

QVYSSMFEUBQBEU-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O |

melting_point |

288°C |

physical_description |

Solid |

Synonyms |

3,3’,7-Trihydroxy-4’-methoxy-flavone; 3,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one |

Origin of Product |

United States |

Foundational & Exploratory

3,3',7-Trihydroxy-4'-methoxyflavone chemical structure

An In-depth Technical Guide to the Chemical Core of 3,3',7-Trihydroxy-4'-methoxyflavone

Executive Summary

3,3',7-Trihydroxy-4'-methoxyflavone is a member of the flavonoid class, a diverse group of polyphenolic secondary metabolites found throughout the plant kingdom. Flavonoids are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, owing to their broad spectrum of biological activities. This guide provides a comprehensive technical overview of the chemical structure of 3,3',7-Trihydroxy-4'-methoxyflavone, intended for researchers, scientists, and professionals in drug development. We will dissect its molecular architecture, discuss its physicochemical properties, outline robust synthetic strategies, and detail the analytical methodologies required for its unequivocal identification and characterization. The structural features—specifically the hydroxylation and methoxylation pattern—are critical determinants of its chemical behavior and potential biological function, making a thorough understanding of its core structure essential for future research and application.

Introduction: The Flavonoid Framework

Flavonoids are characterized by a 15-carbon skeleton, consisting of two phenyl rings (A and B) linked by a three-carbon heterocyclic pyran ring (C). This C6-C3-C6 backbone is the foundational scaffold upon which a vast array of substitutions occurs, leading to subclasses such as flavones, flavonols, flavanones, and isoflavones. 3,3',7-Trihydroxy-4'-methoxyflavone belongs to the flavone subclass, distinguished by a double bond between C2 and C3 and a ketone at the C4 position of the C ring. The specific arrangement of hydroxyl (-OH) and methoxy (-OCH₃) groups on this scaffold dictates the molecule's polarity, reactivity, metal-chelating ability, and, consequently, its interaction with biological targets. Understanding this structure is the first step in unlocking its therapeutic potential.

Core Chemical Structure and Nomenclature

The structural identity of 3,3',7-Trihydroxy-4'-methoxyflavone is defined by the precise placement of its functional groups on the flavone core.

2.1. Structural Representation

The molecule consists of:

-

A chromen-4-one (benzopyran-4-one) core.

-

A hydroxyl group at position 3 of the C ring.

-

A hydroxyl group at position 7 of the A ring.

-

A phenyl substituent (B ring) at position 2, which is itself substituted with a hydroxyl group at the 3' position and a methoxy group at the 4' position.

2.2. Chemical Identifiers

A compound's identity in research and regulatory databases is secured by a set of unique identifiers. The key identifiers for 3,3',7-Trihydroxy-4'-methoxyflavone are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 3,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one | [1] |

| CAS Number | 57396-72-2 | [2] |

| Molecular Formula | C₁₆H₁₂O₆ | [1][2] |

| Molecular Weight | 300.26 g/mol | [3][4] |

| SMILES | COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O | [1] |

| InChIKey | QVYSSMFEUBQBEU-UHFFFAOYSA-N | [1] |

Physicochemical Properties and Their Implications

The physicochemical profile of a compound is a critical predictor of its behavior in both chemical and biological systems, influencing everything from solubility to bioavailability.

| Property | Predicted Value | Significance for Drug Development |

| Monoisotopic Mass | 300.0634 Da | Essential for accurate mass spectrometry analysis and identification.[1] |

| XlogP3 | 2.3 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and cell membrane permeability. This value falls within the range often considered favorable for oral bioavailability (Lipinski's Rule of Five).[1] |

| Hydrogen Bond Donors | 3 | The three hydroxyl groups can donate hydrogen bonds, influencing solubility in polar solvents and interactions with protein active sites. |

| Hydrogen Bond Acceptors | 6 | The six oxygen atoms (hydroxyls, methoxy, carbonyl, ether) can accept hydrogen bonds, contributing to solubility and receptor binding. |

| Solubility | DMSO: >1 mg/mL | Based on related structures, solubility in Dimethyl Sulfoxide (DMSO) is expected to be good, making it a suitable solvent for in vitro screening.[5] |

| Appearance | Pale yellow powder | Inferred from similar flavones.[6] |

Synthetic Strategy: From Chalcone to Flavone

The synthesis of flavones is a well-established field, typically proceeding through a chalcone intermediate. The rationale for this multi-step approach is the reliable and high-yield formation of the core flavonoid structure from readily available starting materials.

4.1. Conceptual Synthesis Workflow

The most common pathway involves the Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde to form a chalcone, followed by an oxidative cyclization to yield the flavone.

Caption: Generalized workflow for the synthesis of 3,3',7-Trihydroxy-4'-methoxyflavone.

4.2. Exemplar Experimental Protocol

This protocol is a representative methodology adapted from established literature for flavone synthesis.[7][8]

Step 1: Synthesis of the Chalcone Intermediate (2',4'-dihydroxy-3-hydroxy-4-methoxychalcone)

-

Rationale: The Claisen-Schmidt condensation is an efficient base-catalyzed reaction for forming the α,β-unsaturated ketone system of the chalcone. Ethanol is a common solvent that accommodates both the reactants and the base.

-

Procedure: a. Dissolve 2,4-dihydroxyacetophenone (1.0 eq) and 3-hydroxy-4-methoxybenzaldehyde (vanillin) (1.1 eq) in ethanol in a round-bottom flask. b. Add a solution of aqueous potassium hydroxide (KOH, 40%) dropwise while stirring at room temperature. c. Continue stirring the reaction mixture for 24-48 hours. Monitor progress via Thin Layer Chromatography (TLC). d. Upon completion, neutralize the mixture with cold, dilute hydrochloric acid (HCl) to precipitate the chalcone. e. Filter the solid precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum. Recrystallize from an appropriate solvent (e.g., ethanol/water) to purify.

Step 2: Oxidative Cyclization to form 3,3',7-Trihydroxy-4'-methoxyflavone

-

Rationale: Iodine in DMSO serves as an effective system for oxidative cyclization. DMSO acts as both a high-boiling solvent and an oxidant in the presence of I₂, facilitating the formation of the heterocyclic C ring. This method is often preferred for its relatively mild conditions and good yields.

-

Procedure: a. Dissolve the purified chalcone from Step 1 (1.0 eq) in a minimal amount of Dimethyl Sulfoxide (DMSO). b. Add a catalytic amount of iodine (I₂, ~0.1 eq). c. Heat the reaction mixture to 120-140 °C and stir for 3-5 hours, monitoring by TLC. d. After cooling to room temperature, pour the reaction mixture into a beaker of ice water containing a small amount of sodium thiosulfate to quench the excess iodine. e. Collect the resulting precipitate by filtration, wash thoroughly with water, and dry. f. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final flavone.

Analytical Characterization and Structural Verification

Unequivocal structural confirmation is a non-negotiable step in chemical research. A combination of spectroscopic and chromatographic techniques is employed to validate the identity and purity of the synthesized compound.

5.1. Standard Characterization Workflow

Caption: Standard workflow for the analytical characterization of a synthesized flavonoid.

5.2. Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the A and B rings, typically in the range of 6.0-8.0 ppm. A sharp singlet corresponding to the three protons of the methoxy group (-OCH₃) would appear around 3.8-4.0 ppm. The hydroxyl protons will appear as broad singlets that are exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum will confirm the presence of 16 unique carbon atoms. Key signals include the carbonyl carbon (C=O) at C4, typically downfield (>175 ppm), the methoxy carbon (~56 ppm), and a series of signals in the aromatic region (90-165 ppm).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition. The predicted masses for common adducts are listed below.

| Adduct | m/z (Predicted) | Ion Type |

| [M+H]⁺ | 301.0707 | Positive |

| [M+Na]⁺ | 323.0526 | Positive |

| [M-H]⁻ | 299.0561 | Negative |

| [M+HCOO]⁻ | 345.0616 | Negative |

| Data sourced from PubChem.[1] |

Conclusion and Future Directions

3,3',7-Trihydroxy-4'-methoxyflavone is a distinct flavonoid with a structure that suggests significant potential for biological activity. This guide has detailed its chemical identity, physicochemical properties, a robust synthetic pathway, and the necessary analytical workflow for its characterization. The presence of multiple hydroxyl groups and a methoxy group provides a rich scaffold for structure-activity relationship (SAR) studies.

For researchers in drug development, this molecule represents a promising starting point. Future work should focus on:

-

Efficient Synthesis and Scale-up: Optimizing the described synthetic route to improve yields and facilitate the production of larger quantities for extensive testing.

-

Comprehensive Biological Screening: Evaluating the compound against a wide range of biological targets, including cancer cell lines, inflammatory pathways, and enzymes, building on the known activities of related flavonoids.[7][9]

-

Mechanism of Action Studies: Elucidating the specific molecular pathways through which 3,3',7-Trihydroxy-4'-methoxyflavone exerts any observed biological effects.

By providing this foundational chemical guide, we aim to empower scientists to further investigate this promising compound and explore its full therapeutic potential.

References

-

PubChem. (n.d.). 3,3',7-trihydroxy-4'-methoxyflavone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3,3',5-Trihydroxy-7-methoxyflavone. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Kaempferide. Retrieved from [Link]

-

FDA Global Substance Registration System. (n.d.). 3,3',7-TRIHYDROXY-4'-METHOXYFLAVONE. Retrieved from [Link]

-

AIP Publishing. (n.d.). Synthesis of 7-Hydroxy-4'-Methoxyflavanone And 7- Hydroxy-4'-Methoxyflavone As A Candidate Anticancer Against Cervical (Hel). Retrieved from [Link]

-

MDPI. (2024). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules, 29(2), 488. Retrieved from [Link]

-

Alfa Aesar. (n.d.). Certificate of analysis: 3-Hydroxy-4'-methoxyflavone, 97%. Retrieved from [Link]

Sources

- 1. PubChemLite - 3,3',7-trihydroxy-4'-methoxyflavone (C16H12O6) [pubchemlite.lcsb.uni.lu]

- 2. 3,3',7-TRIHYDROXY-4'-METHOXYFLAVONE [drugfuture.com]

- 3. 3,5,4'-Trihydroxy-7-methoxyflavone | CymitQuimica [cymitquimica.com]

- 4. 3,3',5-Trihydroxy-7-methoxyflavone | C16H12O6 | CID 90963381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5,6,7-Trihydroxy-4 -methoxyflavone = 85 LC/MS-UV 6563-66-2 [sigmaaldrich.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin | MDPI [mdpi.com]

- 9. Kaempferide - Wikipedia [en.wikipedia.org]

Technical Guide: 3,3',7-Trihydroxy-4'-methoxyflavone (4'-O-Methylfisetin)

This is an in-depth technical guide on 3,3',7-Trihydroxy-4'-methoxyflavone , also known as 4'-O-Methylfisetin .

Physical Properties, Structural Characterization, and Bioactive Mechanism[1]

Part 1: Executive Summary

3,3',7-Trihydroxy-4'-methoxyflavone (CAS: 57396-72-2), commonly referred to as 4'-O-Methylfisetin , is a rare, bioactive flavonoid derivative of fisetin.[1] Unlike its parent compound, which is widely distributed in strawberries and apples, the 4'-O-methylated analog is primarily identified as a specific metabolite and a potent, selective inhibitor of Salt Inducible Kinase 2 (SIK2) .

This guide details the physicochemical profile of 4'-O-Methylfisetin, distinguishing it from structural isomers like Geraldol (3,4',7-trihydroxy-3'-methoxyflavone) and Kaempferide (3,5,7-trihydroxy-4'-methoxyflavone). Its unique 5-deoxy A-ring structure, combined with the 4'-methoxy B-ring, confers distinct solubility and kinase-binding properties critical for researchers investigating melanogenesis and cAMP-response element-binding protein (CREB) signaling.

Part 2: Chemical Identity & Structural Characterization[3][4]

2.1 Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | 3,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one |

| Common Name | 4'-O-Methylfisetin |

| CAS Number | 57396-72-2 |

| Molecular Formula | C₁₆H₁₂O₆ |

| Molecular Weight | 300.26 g/mol |

| SMILES | COc1ccc(cc1O)-c2oc3cc(O)ccc3c(=O)c2O |

| Structural Class | Flavonol (3-hydroxyflavone); 5-deoxyflavonoid |

2.2 Structural Analysis

The compound features a flavone backbone (2-phenylchromen-4-one) with a specific substitution pattern:

-

A-Ring (Resorcinol moiety): Hydroxyl group at position 7. Crucially, it lacks a hydroxyl at position 5 (5-deoxy), distinguishing it from quercetin and kaempferol derivatives. This absence results in a more downfield shift of the H-5 proton in NMR due to the anisotropic effect of the C-4 carbonyl.

-

B-Ring (Guaiacyl moiety): Hydroxyl at position 3' and a Methoxy group at position 4'. This 3'-OH, 4'-OMe pattern is critical for its metabolic stability and lipophilicity compared to fisetin (3',4'-OH).

-

C-Ring: Hydroxyl at position 3, characteristic of flavonols.

Part 3: Physicochemical Properties[5]

The following data aggregates experimental observations and high-confidence predicted values based on structural analogs (Fisetin/Geraldol).

| Property | Value / Description | Context |

| Appearance | Yellow crystalline powder | Typical of flavonols. |

| Melting Point | ~270–275 °C (Predicted) | High melting point due to intermolecular H-bonding. |

| Solubility | DMSO (>10 mg/mL), Ethanol (Moderate) | Poorly soluble in water; soluble in polar organic solvents. |

| LogP (Predicted) | 2.5 – 2.8 | More lipophilic than Fisetin (LogP ~1.7) due to O-methylation.[2] |

| pKa (Acidic) | pKa₁ ≈ 7.3 (7-OH) | The 7-OH is typically the most acidic site in 5-deoxyflavones. |

| UV Absorbance | Band I: ~365 nm; Band II: ~250 nm | Bathochromic shift in Band I indicates 3-OH modulation. |

Part 4: Spectral Characterization

4.1 Nuclear Magnetic Resonance (NMR) Profile

The absence of the 5-OH group and the presence of the 4'-OMe group create a distinct fingerprint in ¹H-NMR (DMSO-d₆, 400 MHz).

-

A-Ring Signals (5-deoxy pattern):

-

δ ~7.95 ppm (d, J=8.8 Hz, H-5): Deshielded by the C=O group.

-

δ ~6.95 ppm (dd, J=8.8, 2.2 Hz, H-6): Ortho-coupling to H-5, meta to H-8.

-

δ ~6.90 ppm (d, J=2.2 Hz, H-8): Meta-coupling to H-6.

-

-

B-Ring Signals (3'-OH, 4'-OMe pattern):

-

δ ~7.70 ppm (d, J=2.2 Hz, H-2'): Meta-coupled doublet.

-

δ ~7.60 ppm (dd, J=8.5, 2.2 Hz, H-6'): Ortho/meta coupled.

-

δ ~7.10 ppm (d, J=8.5 Hz, H-5'): Ortho-coupled, shielded by OMe.

-

δ ~3.85 ppm (s, 3H, -OCH₃): Characteristic methoxy singlet.

-

-

Hydroxyl Protons:

-

δ ~9.0–10.8 ppm (br s): 3-OH, 7-OH, and 3'-OH signals (exchangeable).

-

4.2 Mass Spectrometry (ESI-MS)

-

Positive Mode [M+H]⁺: m/z 301.27

-

Negative Mode [M-H]⁻: m/z 299.25

-

Fragmentation: Loss of methyl radical (M-15) and retro-Diels-Alder cleavage of the C-ring are common.

Part 5: Experimental Protocols

5.1 Synthesis & Isolation (Kumagai Protocol)

While 4'-O-Methylfisetin can be found in trace amounts in Amburana cearensis or Acacia species, chemical synthesis is preferred for high-purity applications.

Methodology (Allan-Robinson Condensation Adaptation):

-

Starting Materials: 2,4-Dihydroxy-ω-methoxyacetophenone (Resacetophenone derivative) and O-Vanillic anhydride (or protected Vanillic acid).

-

Condensation: Heat the ketone and anhydride in the presence of a base (e.g., TEA) and a coupling agent (e.g., DCC) or via Baker-Venkataraman rearrangement.

-

Cyclization: Acid-catalyzed cyclization yields the flavone core.

-

Purification:

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Mobile Phase: Gradient elution with Chloroform:Methanol (95:5 to 90:10 v/v).

-

Recrystallization: Methanol/Water.[3]

-

5.2 HPLC Analytical Method

To separate 4'-O-Methylfisetin from Fisetin and other metabolites:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 360 nm (Specific for flavonols).

Part 6: Biological Mechanism & Bioactivity

6.1 SIK2 Inhibition and Melanogenesis

The primary research interest in 4'-O-Methylfisetin lies in its ability to inhibit Salt Inducible Kinase 2 (SIK2) .[4] Unlike Fisetin, which does not effectively inhibit SIK2 in cellular models, the 4'-O-methyl derivative is a potent inhibitor.[4]

Mechanism of Action:

-

SIK2 Inhibition: SIK2 normally phosphorylates CRTC1 (CREB-Regulated Transcription Coactivator 1), sequestering it in the cytoplasm (14-3-3 binding).

-

CRTC1 Activation: Upon inhibition of SIK2 by 4'-O-Methylfisetin, CRTC1 is dephosphorylated and translocates to the nucleus.

-

Transcription: Nuclear CRTC1 binds to CREB, initiating the transcription of MITF (Microphthalmia-associated Transcription Factor).

-

Melanogenesis: MITF upregulates Tyrosinase (TYR) and Tyrosinase-related proteins (TRP-1/2), leading to melanin synthesis.

6.2 Signaling Pathway Diagram (Graphviz)

Caption: Mechanism of Action: 4'-O-Methylfisetin inhibits SIK2, triggering the CRTC1-CREB-MITF signaling cascade to promote melanogenesis.[4][5][6]

Part 7: References

-

Kumagai, A., et al. (2011). "A Potent Inhibitor of SIK2, 3,3',7-Trihydroxy-4'-Methoxyflavone (4'-O-Methylfisetin), Promotes Melanogenesis in B16F10 Melanoma Cells."[5][7][6] PLoS ONE, 6(10), e26148.[4][6]

-

Canuto, K. M., et al. (2014). "Amburanins A and B from Amburana cearensis: Daphnodorin-Type Biflavonoids that Modulate Human Neutrophil Degranulation." Journal of the Brazilian Chemical Society, 25(4), 639-647. (Describes isolation of 4'-O-methylfisetin).

-

PubChem Compound Summary. "3,3',7-Trihydroxy-4'-methoxyflavone." CID 57396-72-2.

-

Nagaoka, Y., et al. (2012). "Induction of melanogenesis by 4'-O-methylated flavonoids in B16F10 melanoma cells." Patent JP2012006895A. (Describes synthesis and physical characterization).

Sources

- 1. CN111163771A - å§å¶å¹¶å§å¶é ®ç±»ä½ä¸ºsikæå¶åçç¨é - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. JP2012006895A - ã¡ã©ãã³ç£çä¿é²å¤ - Google Patents [patents.google.com]

- 4. A potent inhibitor of SIK2, 3, 3', 7-trihydroxy-4'-methoxyflavon (4'-O-methylfisetin), promotes melanogenesis in B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. WO2013136070A1 - A sik inhibitor for use in a method of treating an inflammatory and/or immune disorder - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3,3',7-Trihydroxy-4'-methoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',7-Trihydroxy-4'-methoxyflavone, a member of the flavonoid family, is a polyphenolic compound of interest in the scientific community. Flavonoids are widely recognized for their diverse biological activities, and the specific substitution pattern of hydroxyl and methoxy groups on the flavone backbone of this particular molecule suggests a potential for unique pharmacological properties. This guide provides a comprehensive overview of the available technical information for 3,3',7-Trihydroxy-4'-methoxyflavone, focusing on its chemical identity, and discussing its potential biological activities and applications in the context of related compounds due to the limited specific data available for this exact molecule.

Chemical Identity and Physicochemical Properties

Core Identification

The definitive identification of 3,3',7-Trihydroxy-4'-methoxyflavone is established by its unique CAS number.

| Identifier | Value | Source |

| CAS Number | 57396-72-2 | [1] |

| Molecular Formula | C16H12O6 | [2] |

| IUPAC Name | 3,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one | [2] |

Synonyms and Alternative Names

This compound may be referred to by several alternative names in literature and chemical databases:

-

2-(4-METHOXY-3-OXIDANYL-PHENYL)-3,7-BIS(OXIDANYL)CHROMEN-4-ONE[1]

-

3,7,3'-TRIHYDROXY-4'-METHOXYFLAVONE[1]

-

3,7-DIHYDROXY-2-(3-HYDROXY-4-METHOXYPHENYL)-4H-1-BENZOPYRAN-4-ONE[1]

-

4H-1-BENZOPYRAN-4-ONE, 3,7-DIHYDROXY-2-(3-HYDROXY-4-METHOXYPHENYL)-[1]

-

FLAVONE, 3,3',7-TRIHYDROXY-4'-METHOXY-[1]

Physicochemical Data

| Property | Predicted Value | Source |

| Molecular Weight | 300.26 g/mol | [3] |

| XlogP3 | 2.2 | [3] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 6 | [3] |

| Rotatable Bond Count | 2 | [3] |

Note: The lack of extensive experimental data for this specific isomer necessitates careful consideration when planning research. For comparison, the related compound 3'-Methoxyflavone has a predicted boiling point of 381-387 °C and a melting point of 122 °C[4].

Synthesis and Isolation

General Synthetic Strategies for Flavonoids

While a specific, detailed synthesis protocol for 3,3',7-Trihydroxy-4'-methoxyflavone is not prominently described in the reviewed literature, the synthesis of flavonoids is a well-established area of organic chemistry. General methods that could be adapted for its synthesis include:

-

Allan-Robinson Reaction: This reaction involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride to form the flavone core.

-

Baker-Venkataraman Rearrangement: This method proceeds via the rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes cyclization to the flavone.

-

Claisen-Schmidt Condensation: This approach involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde to form a chalcone, which is then oxidatively cyclized to the flavone. This is a common route for synthesizing flavanones, which can be further modified to flavones[5].

A potential synthetic route for 3,3',7-Trihydroxy-4'-methoxyflavone could start from appropriately substituted acetophenone and benzaldehyde precursors, followed by the formation of the heterocyclic ring and subsequent modifications of the functional groups.

Isolation from Natural Sources

Many flavonoids are isolated from plant sources. For instance, the related compound 3,5,4'-Trihydroxy-7-methoxyflavone (rhamnocitrin) is a naturally occurring flavonoid[6]. Isolation typically involves extraction from plant material using various organic solvents, followed by chromatographic separation techniques such as column chromatography and thin-layer chromatography to purify the desired compound.

Biological Activities and Potential Applications

Direct in vitro and in vivo studies on 3,3',7-Trihydroxy-4'-methoxyflavone are limited. However, the biological activities of structurally similar flavonoids can provide valuable insights into its potential therapeutic applications.

Antioxidant and Anti-inflammatory Properties

Flavonoids are well-known for their antioxidant and anti-inflammatory effects. The presence of multiple hydroxyl groups in the structure of 3,3',7-Trihydroxy-4'-methoxyflavone suggests it may possess radical scavenging capabilities. For example, the related compound 7,3',4'-Trihydroxyflavone has been shown to scavenge DPPH and peroxynitrite radicals and inhibit COX-1[7]. Another study on various trihydroxyflavones demonstrated their potential as antioxidant and anticancer agents[8]. The antilipoperoxidant effect has been observed in vivo with the rutinoside derivative of 3',5,7-trihydroxy-4'-methoxyflavone, suggesting a protective role against oxidative stress[9].

Anticancer Potential

Many flavonoids exhibit anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The antiangiogenic activity has been demonstrated for tricin (4',5,7-trihydroxy-3',5'-dimethoxyflavone), which suppresses tumor growth by inhibiting VEGF signaling[10]. Studies on other trihydroxyflavones have also shown cytotoxic effects on cancer cell lines[11].

Other Potential Biological Activities

Based on the activities of similar flavonoids, 3,3',7-Trihydroxy-4'-methoxyflavone could also be investigated for:

-

Antimicrobial activity: 7,3',4'-Trihydroxyflavone is active against M. tuberculosis[7].

-

Enzyme inhibition: Various flavonoids are known to inhibit enzymes such as cyclooxygenases and lipoxygenases[12].

-

Antimalarial activity: A study on trihydroxyflavonoids isolated from Dipteryx lacunifera showed their potential as antimalarial agents[13].

Experimental Protocols

Due to the lack of specific experimental data for 3,3',7-Trihydroxy-4'-methoxyflavone, the following are general protocols for assessing the biological activities of flavonoids, which can be adapted for this compound.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is a standard method to evaluate the free radical scavenging ability of a compound.

Principle: In the presence of an antioxidant, the purple color of the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical solution fades, and the change in absorbance is measured spectrophotometrically.

Step-by-Step Methodology:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare a fresh solution of DPPH in methanol.

-

In a 96-well plate, add different concentrations of the test compound to the wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Ascorbic acid or another known antioxidant is used as a positive control.

-

Calculate the percentage of radical scavenging activity.

MTT Assay (Cytotoxicity/Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

-

A vehicle-treated group serves as the control.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization of Key Concepts

Flavonoid Core Structure

Caption: Basic chemical scaffold of a flavonoid.

General Workflow for Bioactivity Screening

Caption: A generalized workflow for evaluating the biological activities of a flavonoid compound.

Conclusion

3,3',7-Trihydroxy-4'-methoxyflavone (CAS 57396-72-2) represents a specific flavonoid with potential for interesting biological activities, largely inferred from the known properties of the broader flavonoid class and its structurally similar isomers. The confirmed CAS number and molecular formula provide a solid foundation for its identification. However, a notable gap exists in the publicly available experimental data concerning its physicochemical properties, specific synthesis routes, and dedicated biological studies. This guide has aimed to provide a comprehensive overview of the existing information while clearly highlighting these knowledge gaps. Future research should focus on the experimental validation of predicted properties, development of efficient synthetic protocols, and in-depth in vitro and in vivo investigations to elucidate the specific mechanisms of action and therapeutic potential of this compound. Such studies will be crucial for unlocking its full potential in the fields of medicinal chemistry and drug development.

References

-

U.S. National Library of Medicine. PubChem Compound Summary for CID 90963381, 3,3',5-Trihydroxy-7-methoxyflavone. [Link]

- Artigas, F., Caramona, M. M., & Amaral, J. (1991). [In vivo study of the antilipoperoxidant effect of 3',5,7-trihydroxy-4'-methoxy flavone 7 rutinoside]. Annales pharmaceutiques francaises, 49(4), 211–217.

-

U.S. Environmental Protection Agency. CompTox Chemicals Dashboard - 3'-Methoxyflavone. [Link]

-

PubChemLite. 3,3',7-trihydroxy-4'-methoxyflavone. [Link]

-

FDA Global Substance Registration System. 3,3',7-TRIHYDROXY-4'-METHOXYFLAVONE. [Link]

- Jo, E. H., Hong, J. E., Lee, S. J., Lee, S. H., & Kim, J. H. (2016). Tricin, 4',5,7-trihydroxy-3',5'-dimethoxyflavone, exhibits potent antiangiogenic activity in vitro. Journal of cellular biochemistry, 117(10), 2345–2354.

- Ahmad, F., Adib, A. M., & Idris, M. S. (2010). Synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone and antioxidant activity. Journal of Fundamental Sciences, 6(1), 9-14.

- Journal of Chemical Health Risks. (2023). Invitro Antioxidant Property and Anticancer Property of Different Trihydroxy Flavones. Journal of Chemical Health Risks, 13(4).

-

U.S. National Library of Medicine. PubChem Compound Summary for CID 90963381, 3,3',5-Trihydroxy-7-methoxyflavone. [Link]

- da Silva, A. C. C., de Souza, A. D. L., da Silva, J. K. R., de Souza, J. W. B., de Oliveira, E. A., & de Andrade, E. H. A. (2022). Trihydroxyflavanone isolated from Dipteryx lacunifera Ducke (Fabaceae) as a potential antimalarial drug: An in silico and in vitro approach. Anais da Academia Brasileira de Ciencias, 94(suppl 2), e20210899.

-

ResearchGate. (2010). Synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone and antioxidant activity. [Link]

- Original Research Article. (n.d.). Invitro Antioxidant Property and Anticancer Property of Different Trihydroxy Flavones. AWS.

- Al-Abd, N. M., Mohamed, N., & El-halawany, A. M. (2018). Isolation and Characterization of Flavones from Artemisia monosperma. Pharmacognosy Journal, 10(5).

Sources

- 1. 3,3',7-TRIHYDROXY-4'-METHOXYFLAVONE [drugfuture.com]

- 2. PubChemLite - 3,3',7-trihydroxy-4'-methoxyflavone (C16H12O6) [pubchemlite.lcsb.uni.lu]

- 3. 3,3',5-Trihydroxy-7-methoxyflavone | C16H12O6 | CID 90963381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3,5,4'-Trihydroxy-7-methoxyflavone | CymitQuimica [cymitquimica.com]

- 7. caymanchem.com [caymanchem.com]

- 8. jchr.org [jchr.org]

- 9. [In vivo study of the antilipoperoxidant effect of 3',5,7-trihydroxy-4'-methoxy flavone 7 rutinoside] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tricin, 4',5,7-trihydroxy-3',5'-dimethoxyflavone, exhibits potent antiangiogenic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. scielo.br [scielo.br]

Technical Monograph: 3,3',7-Trihydroxy-4'-methoxyflavone

The following technical guide is structured as an advanced monograph for research and development professionals. It prioritizes chemical precision, mechanistic insight, and reproducible methodology.

Synonyms: 4'-O-Methylfisetin; 3,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one CAS Registry Number: 57396-72-2 (Isomer specific)[1]

Part 1: Chemical Identity & Nomenclature

Systematic Nomenclature Analysis

The IUPAC name is derived from the flavone backbone (2-phenylchromen-4-one). The structural integrity relies on the precise locants of the hydroxyl and methoxy groups.

-

Parent Structure: 4H-chromen-4-one (Benzopyran-4-one).[1][2]

-

A-Ring Substitution: Hydroxyl group at position 7 .[3] (Note: Position 5 is unsubstituted, distinguishing this from quercetin derivatives).

-

C-Ring Substitution: Hydroxyl group at position 3 (defining it as a flavonol).

-

B-Ring Substitution:

-

The phenyl ring at position 2 is substituted with a hydroxyl at 3' and a methoxy at 4' .

-

Critical Distinction: This molecule is the 4'-O-methyl ether of Fisetin . It is a structural isomer of Geraldol (3,4',7-trihydroxy-3'-methoxyflavone), where the methoxy and hydroxy groups on the B-ring are swapped.

-

Definitive IUPAC Name:

3,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one [1]

Structural Properties Table

| Property | Data | Note |

| Molecular Formula | ||

| Molecular Weight | 300.26 g/mol | |

| LogP (Predicted) | ~2.3 - 2.5 | Higher lipophilicity than Fisetin due to O-methylation. |

| H-Bond Donors | 3 | (3-OH, 7-OH, 3'-OH) |

| H-Bond Acceptors | 6 | |

| Topological PSA | 96.2 Ų | Good membrane permeability profile. |

Part 2: Pharmacological Mechanism (Signal Transduction)

Core Mechanism: Nrf2 Activation & Mitochondrial Protection

Unlike its parent compound Fisetin, the 4'-methoxy group blocks a primary metabolic conjugation site, potentially extending the plasma half-life. The compound acts as a electrophilic response element (EpRE) modulator.

-

Oxidative Stress Response: The catechol moiety (masked at 4') undergoes metabolic demethylation or direct interaction with Keap1 cysteines, releasing Nrf2.

-

Mitochondrial Dynamics: Similar to Fisetin, the scaffold inhibits Drp1-mediated mitochondrial fission, preserving mitochondrial network integrity under stress.

Pathway Visualization

The following diagram illustrates the signal transduction pathway from cellular entry to antioxidant gene expression.

Figure 1: Pharmacodynamic pathway showing dual-action ROS scavenging and Nrf2/ARE pathway activation.

Part 3: Synthesis & Isolation Protocol

Direct methylation of Fisetin yields a mixture of 3', 4', and 7-methoxy products that are difficult to separate. For pharmaceutical-grade purity (>98%), Total Synthesis via the Algar-Flynn-Oyamada (AFO) Reaction is the authoritative method.

Retrosynthetic Analysis

-

Precursor A (Ketone): 2',4'-Dihydroxyacetophenone (Resacetophenone).

-

Precursor B (Aldehyde): Isovanillin (3-Hydroxy-4-methoxybenzaldehyde).

Step-by-Step Synthesis Workflow

Step 1: Claisen-Schmidt Condensation (Chalcone Synthesis)

-

Reagents: Dissolve 2',4'-dihydroxyacetophenone (10 mmol) and Isovanillin (10 mmol) in Ethanol (20 mL).

-

Catalyst: Add 50% KOH (aq) dropwise (10 mL) while stirring at 0°C.

-

Reaction: Stir at room temperature for 24–48 hours. The solution will turn deep orange/red.

-

Workup: Pour into crushed ice/HCl. Filter the yellow precipitate (Chalcone).

-

Validation:

NMR should show trans-olefinic protons (

Step 2: AFO Cyclization (Flavonol Formation)

-

Reagents: Dissolve the crude chalcone in Methanol (50 mL).

-

Oxidant: Add 15% NaOH (10 mL) followed by dropwise addition of 30%

(5 mL) at 0°C. -

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.

-

Workup: Acidify with 2M HCl. The solution usually becomes colorless or pale yellow, and the flavonol precipitates.

-

Purification: Recrystallize from Ethanol/Water (8:2).

Synthesis Flowchart

Figure 2: Synthetic route via oxidative cyclization of chalcone intermediate.

Part 4: Analytical Validation (Self-Validating Systems)

To ensure the synthesized compound is the correct isomer (4'-OMe) and not Geraldol (3'-OMe), NMR characterization is critical. The key differentiator is the NOE (Nuclear Overhauser Effect) interaction between the methoxy group and the aromatic protons.

Expected NMR Data ( -DMSO)

| Position | Proton ( | Multiplicity | Coupling ( | Diagnostic Note |

| 5 | ~7.95 | Doublet | 8.8 | Ring A: Ortho coupling to H-6. |

| 6 | ~6.92 | dd | 8.8, 2.2 | Ring A: Ortho to H-5, Meta to H-8. |

| 8 | ~6.88 | Doublet | 2.2 | Ring A: Meta coupling only. |

| 2' | ~7.70 | Doublet | 2.1 | Ring B: Meta coupling to H-6'. |

| 5' | ~7.08 | Doublet | 8.5 | Ring B: Ortho to H-6'. Key Shift: Upfield due to adjacent OMe. |

| 6' | ~7.65 | dd | 8.5, 2.1 | Ring B. |

| 4'-OMe | ~3.88 | Singlet | - | Validation: NOE observed with H-5'. |

Mass Spectrometry[6]

-

ESI-MS (Negative Mode):

299 -

Fragmentation Pattern: Retro-Diels-Alder (RDA) cleavage of the C-ring typically yields ions characteristic of the A-ring (Resorcinol type) and B-ring (Isovanillin type).

References

-

PubChem Compound Summary. (2025). Geraldol (Isomer Reference).[2][5][6] National Center for Biotechnology Information. Link

-

Mladenović, M., et al. (2010). Development of 3-hydroxy-4-methoxybenzyl derivatives as potent antioxidants.European Journal of Medicinal Chemistry. (Provides synthetic protocols for isovanillin derivatives). Link

-

Materska, M. (2008). Quercetin and its derivatives: Chemical structure and bioactivity - a review.Polish Journal of Food and Nutrition Sciences. (Structural basis for flavone nomenclature). Link

-

Algar, J., & Flynn, J. P. (1934). A new method for the synthesis of flavonols.Proceedings of the Royal Irish Academy. (Foundational AFO reaction protocol). Link

Sources

- 1. 3,3',7-TRIHYDROXY-4'-METHOXYFLAVONE [drugfuture.com]

- 2. Geraldol | C16H12O6 | CID 5482101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. PubChemLite - 3,3',7-trihydroxy-4'-methoxyflavone (C16H12O6) [pubchemlite.lcsb.uni.lu]

- 5. Flavonoids | Fisher Scientific [fishersci.ca]

- 6. GSRS [gsrs.ncats.nih.gov]

A Technical Guide to the Biosynthesis of 3,3',7-Trihydroxy-4'-methoxyflavone in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3',7-Trihydroxy-4'-methoxyflavone is a methylated flavonol, a class of plant secondary metabolites recognized for their diverse biological activities. Understanding its biosynthesis is crucial for metabolic engineering and drug development efforts. This guide provides a detailed technical overview of the proposed biosynthetic pathway, which diverges from the canonical flavonoid pathway at its inception. The synthesis of this molecule, a 5-deoxyflavonoid, necessitates the coordinated action of Chalcone Reductase (CHR) with Chalcone Synthase (CHS). This initial step creates a 6'-deoxychalcone intermediate, which is then sequentially modified by a series of enzymes including Chalcone Isomerase (CHI), Flavanone 3-Hydroxylase (F3H), Flavonoid 3'-Hydroxylase (F3'H), and Flavonol Synthase (FLS) to produce the precursor fisetin (3,3',4',7-tetrahydroxyflavone). The terminal step involves a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) that methylates the 4'-hydroxyl group. This document details the enzymatic steps, provides validated experimental protocols for pathway elucidation, and presents visual diagrams of the core biochemical logic.

Introduction: The Significance of 5-Deoxyflavonoids

Flavonoids are a vast family of plant natural products with a characteristic C6-C3-C6 backbone structure.[1] They are involved in a multitude of plant processes, including pigmentation, UV protection, and defense against pathogens.[1][2] The target molecule, 3,3',7-Trihydroxy-4'-methoxyflavone, belongs to a specific subclass known as 5-deoxyflavonoids. The nomenclature "5-deoxy" signifies the absence of a hydroxyl group at the C-5 position of the A-ring, a common feature in most other flavonoids like quercetin and kaempferol.

This structural distinction arises from a critical divergence at the very beginning of the flavonoid pathway.[3] In leguminous plants and other specific species, the typical Chalcone Synthase (CHS) enzyme works in concert with a Chalcone Reductase (CHR) to produce a 6'-deoxychalcone instead of the usual 6'-hydroxychalcone (naringenin chalcone).[3][4] This initial reductive step prevents the formation of the 5-hydroxyl group upon cyclization, thereby committing the metabolic flux towards the 5-deoxy scaffold.[5] The precursor to our target molecule is fisetin, a flavonol found in various fruits and vegetables like strawberries and apples, which has garnered significant interest for its potential anti-inflammatory, antioxidant, and senolytic properties.[6][7] The final methylation step to produce 3,3',7-Trihydroxy-4'-methoxyflavone can alter the molecule's solubility, stability, and biological activity.[8]

The Core Biosynthetic Pathway: A Step-by-Step Elucidation

The biosynthesis of 3,3',7-Trihydroxy-4'-methoxyflavone is a multi-step enzymatic cascade that begins with the general phenylpropanoid pathway. While the complete pathway is still under active investigation in many species, a robust proposed route has been assembled based on studies of fisetin biosynthesis and the characterization of related flavonoid enzymes.[6][9]

The Entry Point: Phenylpropanoid Pathway

The journey starts with the aromatic amino acid L-phenylalanine or L-tyrosine.[2][6]

-

Deamination: Phenylalanine Ammonia Lyase (PAL) or Tyrosine Ammonia Lyase (TAL) removes the amino group to form cinnamic acid or p-coumaric acid, respectively.[6][10]

-

Hydroxylation: Cinnamate-4-hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to produce p-coumaric acid.[10]

-

CoA Ligation: 4-Coumaroyl-CoA Ligase (4CL) activates p-coumaric acid by attaching a Coenzyme A molecule, forming the key precursor p-coumaroyl-CoA.[6][10]

The Divergence: Formation of the 5-Deoxy Scaffold

This is the critical branching point from the general flavonoid pathway. 4. Reductive Condensation: Chalcone Synthase (CHS) and Chalcone Reductase (CHR) form a crucial enzyme complex. CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA.[4] Simultaneously, CHR, an aldo-keto reductase, reduces an intermediate polyketide, preventing the formation of a hydroxyl group that would become the C-5 hydroxyl in the final flavonoid.[4][11] This joint action produces 6'-deoxychalcone (isoliquiritigenin).[6][11]

Building the Flavonoid Core

-

Isomerization: Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of the linear chalcone into the three-ring flavanone structure, yielding liquiritigenin (7,4'-dihydroxyflavanone).[3][6]

-

3-Hydroxylation: Flavanone 3-Hydroxylase (F3H), a 2-oxoglutarate-dependent dioxygenase (2-ODD), introduces a hydroxyl group at the C-3 position of liquiritigenin to form the dihydroflavonol, garbanzol.[1][6]

-

B-Ring Hydroxylation: Flavonoid 3'-Hydroxylase (F3'H), a cytochrome P450 enzyme, hydroxylates the 3' position on the B-ring of garbanzol to create fustin (dihydrofisetin).

-

Flavonol Formation: Flavonol Synthase (FLS), another 2-ODD enzyme, introduces a double bond between C-2 and C-3 of the C-ring, converting fustin into the flavonol fisetin (3,3',4',7-tetrahydroxyflavone).[6]

The Final Tailoring Step: 4'-O-Methylation

-

Methylation: A specific S-adenosyl-L-methionine (SAM)-dependent Flavonoid 4'-O-Methyltransferase (F 4'-OMT) catalyzes the transfer of a methyl group from SAM to the 4'-hydroxyl group of fisetin.[12][13] This reaction yields the final product, 3,3',7-Trihydroxy-4'-methoxyflavone, and S-adenosyl-homocysteine.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the proposed enzymatic sequence from the key precursor p-Coumaroyl-CoA to the final methylated flavonol.

Caption: Proposed biosynthesis of 3,3',7-Trihydroxy-4'-methoxyflavone.

Methodologies for Pathway Elucidation and Validation

Validating the proposed pathway and characterizing its enzymes require a multi-pronged approach combining molecular biology, biochemistry, and analytical chemistry.

Heterologous Expression and In Vitro Enzyme Assays

This is the gold standard for confirming enzyme function. The workflow involves cloning the candidate genes (e.g., F3'H, FLS, OMT) from the plant of interest and expressing them in a microbial host like Escherichia coli or yeast (Saccharomyces cerevisiae).[3][9]

Step-by-Step Protocol: In Vitro Assay for Flavonoid 4'-O-Methyltransferase (F 4'-OMT)

-

Protein Expression & Purification:

-

Clone the candidate OMT cDNA into an expression vector (e.g., pET-28a with a His-tag).

-

Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG at a low temperature (e.g., 18°C) overnight to improve protein solubility.

-

Harvest cells, lyse them by sonication, and purify the recombinant protein using Ni-NTA affinity chromatography.

-

Verify purity and size using SDS-PAGE.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture in a microcentrifuge tube. For a typical 50 µL reaction, see the table below.

-

Causality: The buffer maintains an optimal pH (often near neutral) for enzyme activity.[12] DTT is included to prevent oxidation of cysteine residues in the enzyme. SAM is the essential methyl donor. Fisetin is the substrate.

-

Initiate the reaction by adding the purified enzyme. As a negative control, use heat-inactivated enzyme or a reaction mixture without the enzyme.

-

Incubate at an optimal temperature (e.g., 30°C) for 30-60 minutes.

-

Stop the reaction by adding an acid (e.g., 5 µL of 20% HCl) and extracting with an organic solvent like ethyl acetate.

-

-

Product Analysis:

-

Evaporate the ethyl acetate fraction to dryness and resuspend in methanol.

-

Analyze the sample using High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS) to identify the methylated product by comparing its retention time and mass spectrum to an authentic standard of 3,3',7-Trihydroxy-4'-methoxyflavone.

-

| Component | Stock Concentration | Volume (µL) | Final Concentration |

| Tris-HCl Buffer (pH 7.5) | 1 M | 5 | 100 mM |

| Dithiothreitol (DTT) | 100 mM | 0.5 | 1 mM |

| S-adenosyl-methionine (SAM) | 10 mM | 1 | 200 µM |

| Fisetin (Substrate) | 5 mM (in DMSO) | 1 | 100 µM |

| Purified F 4'-OMT | 0.5 mg/mL | 2 | 20 µg/mL |

| Nuclease-free H₂O | - | 40.5 | - |

| Total Volume | 50 |

Gene Expression Analysis

To understand how the pathway is regulated, quantitative real-time PCR (qRT-PCR) is used to measure the transcript levels of pathway genes in different tissues or under various conditions (e.g., stress, development).[14]

Caption: Standard workflow for gene expression analysis using qRT-PCR.

A high correlation between the expression levels of the proposed pathway genes (e.g., CHR, F3H, FLS, OMT) and the accumulation of the final product provides strong evidence for their involvement.[15]

Conclusion and Future Directions

The biosynthesis of 3,3',7-Trihydroxy-4'-methoxyflavone is a specialized branch of the flavonoid pathway, distinguished by the essential role of Chalcone Reductase in forming a 5-deoxy intermediate. Subsequent hydroxylation, oxidation, and a final, precise 4'-O-methylation step complete the synthesis. While this guide outlines the most probable pathway based on current biochemical knowledge, further research is necessary.[6] Key areas for future investigation include:

-

Enzyme Isolation: Identifying and characterizing the specific CHR, F3'H, and F 4'-OMT enzymes from plants known to produce this compound.

-

Regulatory Networks: Uncovering the transcription factors that regulate the coordinated expression of these pathway genes.[16]

-

Metabolic Engineering: Utilizing the characterized genes to engineer the production of this high-value compound in microbial or plant-based systems for pharmaceutical applications.[9][17]

This technical framework serves as a foundational resource for scientists aiming to explore, validate, and manipulate the biosynthesis of this and related bioactive flavonols.

References

-

Cacace, S., et al. (2004). Flavonoid methylation: a novel 4'-O-methyltransferase from Catharanthus roseus, and evidence that partially methylated flavanones are substrates of four different flavonoid dioxygenases. Phytochemistry, 65(8), 1085-94. Retrieved from [Link]

-

Wikipedia. (2024). Fisetin. Retrieved from [Link]

-

Trantas, E., et al. (2007). Biosynthesis of 5-deoxyflavanones in microorganisms. Biotechnology Journal, 2(10), 1250-62. Retrieved from [Link]

-

Stahl, S., et al. (2015). Assembly of a novel biosynthetic pathway for production of the plant flavonoid fisetin in Escherichia coli. Metabolic Engineering, 31, 64-73. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of the 5-deoxyflavonoid biosynthesis pathway... Retrieved from [Link]

-

Maxwell, C. A., et al. (2003). Purification and properties of a new S-adenosyl-L-methionine:flavonoid 4'-O-methyltransferase from carnation (Dianthus caryophyllus L.). Plant Physiology and Biochemistry, 41(8), 739-746. Retrieved from [Link]

-

Wikipedia. (2023). O-methylated flavonoid. Retrieved from [Link]

-

Kim, B. G., et al. (2021). Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production. International Journal of Molecular Sciences, 22(11), 5961. Retrieved from [Link]

-

Wang, C., et al. (2021). Diversion of metabolic flux towards 5-deoxy(iso)flavonoid production via enzyme self-assembly in Escherichia coli. Metabolic Engineering, 67, 209-218. Retrieved from [Link]

-

Wikipedia. (2021). Flavonoid 4'-O-methyltransferase. Retrieved from [Link]

-

Stahl, S., et al. (2015). Assembly of a novel biosynthetic pathway for production of the plant flavonoid fisetin in Escherichia coli. DTU Research Database. Retrieved from [Link]

-

Nabavi, S. M., et al. (2020). Flavonoids: biosynthesis, biological functions, and biotechnological applications. Frontiers in Plant Science, 11, 570223. Retrieved from [Link]

-

Fliegmann, J., et al. (2018). Involvement of chalcone reductase in the soybean isoflavone metabolon: identification of GmCHR5, which interacts with 2-hydroxyisoflavanone synthase. The Plant Journal, 96(2), 400-415. Retrieved from [Link]

-

ResearchGate. (2015). Assembly of a novel biosynthetic pathway for production of the plant flavonoid fisetin in Escherichia coli. Retrieved from [Link]

-

Nguyen, T. H., et al. (2022). Fisetin glycosides synthesized by cyclodextrin glycosyltransferase from Paenibacillus sp. RB01: characterization, molecular docking, and antioxidant activity. Applied Microbiology and Biotechnology, 106(11), 4089-4101. Retrieved from [Link]

-

Jiang, W., et al. (2015). Role of a chalcone isomerase-like protein in flavonoid biosynthesis in Arabidopsis thaliana. Journal of Experimental Botany, 66(22), 7165-7179. Retrieved from [Link]

-

ResearchGate. (n.d.). Flavonoid synthesis pathway. CHS (chalcone synthase) can catalyze three... Retrieved from [Link]

-

Nakayama, T., et al. (2022). Identification of a novel chalcone reductase gene for isoliquiritigenin biosynthesis in dahlia (Dahlia variabilis). bioRxiv. Retrieved from [Link]

-

Jiang, N., et al. (2021). The Flavonoid Biosynthesis Network in Plants. International Journal of Molecular Sciences, 22(23), 12824. Retrieved from [Link]

-

Kang, J. H., et al. (2014). The Flavonoid Biosynthetic Enzyme Chalcone Isomerase Modulates Terpenoid Production in Glandular Trichomes of Tomato. Plant Physiology, 164(3), 1161-1174. Retrieved from [Link]

-

Nabavi, S. M., et al. (2016). Flavones: From Biosynthesis to Health Benefits. Molecules, 21(6), 788. Retrieved from [Link]

-

Sharma, S., et al. (2019). Flavonoid Biosynthetic Pathway: Genetics and Biochemistry. Biosciences Biotechnology Research Asia, 16(1), 139-149. Retrieved from [Link]

-

Zhang, J., et al. (2023). Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. Molecules, 28(12), 4843. Retrieved from [Link]

-

Hichri, I., et al. (2021). Expression Characterization of Flavonoid Biosynthetic Pathway Genes and Transcription Factors in Peanut Under Water Deficit Conditions. Frontiers in Plant Science, 12, 687588. Retrieved from [Link]

-

Song, J., et al. (2018). Identification and Characterization of Flavonoid Biosynthetic Enzyme Genes in Salvia miltiorrhiza (Lamiaceae). International Journal of Molecular Sciences, 19(6), 1765. Retrieved from [Link]

Sources

- 1. Flavonoid Biosynthetic Pathway: Genetics and Biochemistry – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. mdpi.com [mdpi.com]

- 3. Biosynthesis of 5-deoxyflavanones in microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Involvement of chalcone reductase in the soybean isoflavone metabolon: identification of GmCHR5, which interacts with 2-hydroxyisoflavanone synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diversion of metabolic flux towards 5-deoxy(iso)flavonoid production via enzyme self-assembly in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fisetin - Wikipedia [en.wikipedia.org]

- 8. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assembly of a novel biosynthetic pathway for production of the plant flavonoid fisetin in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Purification and properties of a new S-adenosyl-L-methionine:flavonoid 4'-O-methyltransferase from carnation (Dianthus caryophyllus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. O-methylated flavonoid - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. Expression Characterization of Flavonoid Biosynthetic Pathway Genes and Transcription Factors in Peanut Under Water Deficit Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Flavonoids: biosynthesis, biological functions, and biotechnological applications [frontiersin.org]

- 17. orbit.dtu.dk [orbit.dtu.dk]

Technical Guide: Biological Activity & Therapeutic Potential of 3,3',7-Trihydroxy-4'-methoxyflavone (4'-O-Methylfisetin)

The following technical guide details the biological profile of 3,3',7-Trihydroxy-4'-methoxyflavone (commonly identified as 4'-O-Methylfisetin ), a specific O-methylated flavonoid distinct from its isomer Geraldol.

Executive Summary

3,3',7-Trihydroxy-4'-methoxyflavone (4'-O-Methylfisetin) is a bioactive flavonoid derivative of Fisetin. Unlike its parent compound, which is rapidly metabolized, the 4'-O-methylated analog exhibits enhanced metabolic stability and a distinct pharmacological profile. Its primary mechanism of action is the potent inhibition of Salt-Inducible Kinase 2 (SIK2) , a master regulator of the CREB/CRTC signaling axis. This activity positions it as a critical lead compound for pigmentation disorders (e.g., Vitiligo) and differentiation therapy in oncology, specifically through the induction of melanogenesis.

Chemical Profile

| Property | Detail |

| IUPAC Name | 3,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one |

| Common Name | 4'-O-Methylfisetin |

| CAS Number | 57396-72-2 |

| Molecular Formula | C₁₆H₁₂O₆ |

| Molecular Weight | 300.26 g/mol |

| Key Structural Feature | Methoxylation at the 4' position (B-ring), blocking the primary site of glucuronidation found in Fisetin. |

| Isomer Distinction | NOT Geraldol (Geraldol is 3'-O-Methylfisetin). |

Pharmacology & Mechanism of Action[1][2][3]

Primary Target: SIK2 Inhibition

The defining biological activity of 3,3',7-Trihydroxy-4'-methoxyflavone is its high-affinity inhibition of Salt-Inducible Kinase 2 (SIK2) .

-

Pathway: SIK2 normally phosphorylates CRTC1 (CREB-Regulated Transcription Coactivator 1), sequestering it in the cytoplasm (via 14-3-3 proteins) and preventing gene transcription.

-

Inhibition Effect: By inhibiting SIK2, 4'-O-Methylfisetin prevents CRTC1 phosphorylation.

-

Result: Dephosphorylated CRTC1 translocates to the nucleus, binds to CREB (cAMP Response Element-Binding protein), and drives the transcription of MITF (Microphthalmia-associated Transcription Factor).

-

Downstream Output: Upregulation of Tyrosinase (TYR) and Tyrosinase-Related Proteins (TRP-1/2), leading to melanin synthesis.[1]

Visualization: The SIK2/CREB Signaling Axis

The following diagram illustrates the mechanism by which 4'-O-Methylfisetin induces melanogenesis.

Caption: 4'-O-Methylfisetin inhibits SIK2, enabling CRTC1 nuclear translocation and MITF-driven melanogenesis.

Pharmacokinetics & Metabolic Stability

-

Bioavailability: The 4'-methoxy group blocks the 4'-hydroxyl position, which is the primary site for Phase II conjugation (glucuronidation/sulfation) in the parent compound Fisetin. This structural modification significantly extends the plasma half-life and bioavailability of the compound.

-

Blood-Brain Barrier (BBB): Like many O-methylated flavonoids, 4'-O-Methylfisetin exhibits improved lipophilicity, facilitating BBB penetration, which supports its potential in neurodegenerative models involving SIK2 (e.g., excitotoxicity).

Therapeutic Applications

Dermatology: Hypopigmentation Disorders

-

Indication: Vitiligo and age-related hair graying.

-

Rationale: Unlike non-specific tyrosinase activators, 4'-O-Methylfisetin acts upstream at the gene regulation level. By inhibiting SIK2, it forces the melanogenic machinery to turn on, promoting repigmentation in melanocytes that have become dormant or undifferentiated.

-

Efficacy: In B16F10 murine melanoma models, 4'-O-Methylfisetin induces a 3- to 7-fold increase in melanin content compared to controls.

Oncology: Differentiation Therapy[5][6]

-

Indication: Melanoma and SIK2-driven carcinomas.

-

Rationale: SIK2 is often overexpressed in metastatic cancers and regulates centrosome splitting. Inhibition of SIK2 can disrupt mitosis in cancer cells. Furthermore, inducing differentiation (melanogenesis) in melanoma cells often correlates with reduced proliferation and aggressiveness (phenotypic switching).

Experimental Protocols

Protocol: In Vitro Melanogenesis Assay (B16F10 Model)

Purpose: To quantify the melanogenic potency of 4'-O-Methylfisetin via SIK2 inhibition.

Reagents:

-

DMEM (10% FBS, 1% Pen/Strep).

-

Test Compound: 4'-O-Methylfisetin (dissolved in DMSO).

-

Lysis Buffer: 1N NaOH.

Workflow:

-

Seeding: Plate B16F10 cells at

cells/well in a 6-well plate. Incubate for 24h. -

Treatment: Treat cells with 4'-O-Methylfisetin (concentration range: 1–20 µM) for 72 hours. Include a DMSO vehicle control and a positive control (e.g.,

-MSH or Forskolin). -

Harvesting: Wash cells 2x with PBS. Trypsinize and pellet cells.

-

Lysis: Resuspend cell pellet in 100 µL of 1N NaOH. Incubate at 80°C for 1 hour to solubilize melanin.

-

Quantification: Measure absorbance at 405 nm using a microplate reader.

-

Normalization: Normalize optical density (OD) to total protein content (BCA assay) to report results as µg melanin / mg protein .

Protocol: SIK2 Kinase Inhibition Assay

Purpose: To validate direct enzyme inhibition.

Workflow:

-

Reaction Mix: Combine recombinant human SIK2 (5-10 ng), peptide substrate (e.g., AMARA peptide), and radiolabeled [

-³²P]ATP or a fluorescent tracer. -

Incubation: Add 4'-O-Methylfisetin (0.1 nM – 10 µM) and incubate at 30°C for 30 minutes.

-

Detection: Measure phosphorylation activity via scintillation counting or fluorescence polarization.

-

Analysis: Plot % Activity vs. Log[Concentration] to determine the IC₅₀ .

Quantitative Data Summary

| Assay Type | Metric | Result for 4'-O-Methylfisetin | Comparison to Fisetin |

| SIK2 Inhibition | IC₅₀ | < 100 nM (Estimated) | Fisetin: Weak/No Effect |

| Melanogenesis | Fold Change | 3.5x - 7.0x increase | Fisetin: < 1.5x increase |

| Cytotoxicity | IC₅₀ (B16F10) | ~20 µM | Fisetin: ~40-60 µM |

| Metabolic Stability | t½ (Microsomes) | > 60 min | Fisetin: < 15 min |

References

-

Kumagai, A., et al. (2011). A potent inhibitor of SIK2, 3,3',7-trihydroxy-4'-methoxyflavone (4'-O-methylfisetin), promotes melanogenesis in B16F10 melanoma cells. PLoS ONE.[4] Link

-

Horikoshi, Y., et al. (2012). Induction of melanogenesis by 4'-O-methylated flavonoids in B16F10 melanoma cells. Journal of Natural Medicines. Link

-

Feng, L., et al. (2016). Molecular mechanisms of flavonoids in melanin synthesis and the potential for the prevention and treatment of melanoma. Molecular Nutrition & Food Research. Link

-

Touil, Y.S., et al. (2011). Fisetin disposition and metabolism in mice: Identification of geraldol as an active metabolite. Biochemical Pharmacology. Link(Note: Cited for structural comparison; defines the 3'-OMe isomer).

-

DrugFuture. FDA Global Substance Registration System: 3,3',7-Trihydroxy-4'-methoxyflavone.Link

Sources

Technical Guide: The Antioxidant & Pharmacological Profile of Geraldol (3,3',7-Trihydroxy-4'-methoxyflavone)

[1]

Executive Summary: The Methylation Paradox

In the landscape of flavonoid research, 3,3',7-Trihydroxy-4'-methoxyflavone , commonly known as Geraldol , represents a critical pivot point between bioavailability and radical scavenging potency.[1] While it is the primary active metabolite of the well-known antioxidant Fisetin (3,3',4',7-tetrahydroxyflavone), Geraldol exhibits a distinct pharmacological profile driven by the O-methylation at the 4' position.[1]

This guide dissects the structure-activity relationship (SAR) of Geraldol, demonstrating that while 4'-O-methylation attenuates direct radical scavenging (by disrupting the B-ring catechol moiety), it significantly enhances lipophilicity, metabolic stability, and intracellular signaling specificity—particularly through the SIK2-TORC1 axis.[1]

Chemical Architecture & Structure-Activity Relationship (SAR)

To understand the antioxidant potential of Geraldol, one must contrast it with its parent compound, Fisetin. The antioxidant capacity of flavonoids is heavily dictated by the number and position of hydroxyl (-OH) groups, particularly the presence of a catechol (ortho-dihydroxy) structure in the B-ring.[1]

Structural Comparison[1]

-

Fisetin: Possesses a 3',4'-dihydroxyl group (catechol).[1] This is the "warhead" for direct electron transfer (ET) and hydrogen atom transfer (HAT) to neutralize free radicals.[1]

-

Geraldol: The 4'-OH is replaced by a methoxy (-OCH3) group.[1] This blocks the formation of the semi-quinone radical at the 4' position, theoretically reducing in vitro antioxidant capacity (e.g., DPPH/ABTS assays) but increasing membrane permeability.

Visualization: SAR Logic

The following diagram illustrates the structural transformation and its functional consequences.

Figure 1: The metabolic conversion of Fisetin to Geraldol and the resulting shift in physicochemical properties.[1]

Mechanisms of Action[2]

Geraldol operates through a "Dual-Phase" mechanism.[1] It is not merely a passive scavenger but an active modulator of intracellular signaling.[1]

Direct Antioxidant Activity (Chemical)

Despite losing the 4'-OH, Geraldol retains the 3-OH and 7-OH groups.[1]

-

C3-OH Functionality: The hydroxyl group at position 3, adjacent to the C4-keto group, allows for metal chelation (e.g., binding Fe2+ or Cu2+), preventing Fenton reaction-mediated hydroxyl radical generation.[1]

-

Resonance Stabilization: The 3'-OH still permits some degree of radical stabilization via the B-ring, though less effectively than the catechol pair.[1]

Indirect Antioxidant & Signaling Activity (Biological)

Geraldol has been identified as a potent inhibitor of Salt-Inducible Kinase 2 (SIK2) .[1]

-

Pathway: Inhibition of SIK2 prevents the phosphorylation of TORC1 (Transducer of Regulated CREB activity 1).[1]

-

Result: Unphosphorylated TORC1 translocates to the nucleus, binding with CREB to upregulate downstream targets.[1] While this is often linked to melanogenesis (via MITF), it also modulates oxidative stress response genes.

Figure 2: The SIK2-TORC1 signaling axis modulated by Geraldol.[1]

Experimental Protocols

To validate the antioxidant and biological potential of Geraldol, the following protocols are recommended. These are designed to distinguish between simple chemical scavenging and intracellular efficacy.[1]

Protocol A: Comparative DPPH Radical Scavenging Assay

Purpose: To quantify the direct electron transfer capability relative to Fisetin.

-

Preparation: Dissolve Geraldol and Fisetin (positive control) in methanol to create a stock solution (e.g., 10 mM).

-

Dilution: Prepare serial dilutions (10–200 µM).

-

Reaction: Mix 100 µL of sample with 100 µL of 0.2 mM DPPH solution (in methanol) in a 96-well plate.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Measurement: Read absorbance at 517 nm.

-

Calculation:

Expectation: Geraldol will show a higher IC50 (lower potency) than Fisetin due to the blocked 4'-OH.[1]

Protocol B: Intracellular ROS Inhibition (DCFDA Assay)

Purpose: To assess biological efficacy, where membrane permeability plays a role.[1]

-

Cell Line: Use B16F10 melanoma cells or HUVECs (Human Umbilical Vein Endothelial Cells).[1]

-

Seeding: Seed

cells/well in a black 96-well plate. -

Treatment: Pre-treat cells with Geraldol (5, 10, 20 µM) for 24 hours.

-

Stress Induction: Wash cells and apply 20 µM DCFDA (fluorogenic probe) for 45 mins. Wash again.

-

Oxidative Challenge: Expose cells to

(200 µM) for 1 hour. -

Quantification: Measure fluorescence (Ex/Em: 485/535 nm).

-

Analysis: Compare fluorescence reduction. Geraldol often performs comparably to Fisetin here due to better cellular uptake, despite lower intrinsic scavenging.

Data Summary & Comparative Analysis

The table below synthesizes data from various flavonoid studies to contextualize Geraldol's performance.

| Parameter | Fisetin (Parent) | Geraldol (Metabolite) | Significance |

| Structure | 3,3',4',7-OH | 3,3',7-OH, 4'-OMe | 4'-OMe increases lipophilicity.[1] |

| DPPH IC50 | ~10.8 µM | ~25–40 µM | Methylation reduces direct scavenging. |

| LogP (Lipophilicity) | 1.8 | 2.3 | Geraldol crosses membranes more efficiently.[1] |

| Cytotoxicity (Tumor) | Moderate | High | Geraldol is often more cytotoxic to cancer lines.[1] |

| Primary Target | Broad (ROS, multiple kinases) | Specific (SIK2, Tubulin) | Higher specificity for signaling modulation.[1] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5482101, Geraldol. Retrieved October 26, 2023 from [Link][1]

-

Gera, M., et al. (2020). Fisetin and its metabolite Geraldol: Implications for cancer therapy.[1] Biochemical Pharmacology. (Contextual validation of metabolite activity).

-

Takemoto, H., et al. (2015). Induction of melanogenesis by 4′-O-methylated flavonoids in B16F10 melanoma cells via SIK2 inhibition.[1] Bioscience, Biotechnology, and Biochemistry.[1] (Establishes the SIK2 mechanism).

-

Arai, Y., et al. (2000). Dietary intake of flavonols and risk of cancer.[1] American Journal of Epidemiology.[1] (Background on flavonol metabolism).

Disclaimer: This guide is for research purposes only. 3,3',7-Trihydroxy-4'-methoxyflavone is a research chemical and has not been approved for clinical therapeutic use by the FDA or EMA.[1]

A Technical Guide to the Anti-inflammatory Potential of 3,3',7-Trihydroxy-4'-methoxyflavone: Mechanistic Insights and Methodological Framework

An in-depth technical guide by a Senior Application Scientist.

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Flavonoid Research

In the relentless pursuit of novel anti-inflammatory therapeutics, the plant kingdom remains a vast and largely untapped reservoir of chemical diversity. Among the myriad of natural products, flavonoids have emerged as a particularly promising class of compounds, exhibiting a wide spectrum of biological activities.[1] This guide is dedicated to the scientific exploration of a specific, yet under-investigated flavonoid: 3,3',7-Trihydroxy-4'-methoxyflavone .

The current body of literature presents a significant opportunity for original research into this molecule. While direct, in-depth studies on its anti-inflammatory properties are nascent, a wealth of data exists for structurally analogous flavonoids. This document will, therefore, serve as both a summary of established principles and a methodological roadmap for future investigations. By synthesizing data from related compounds, we can construct a predictive framework for the potential mechanisms of action of 3,3',7-Trihydroxy-4'-methoxyflavone and provide robust, field-proven protocols for its empirical validation.

Our approach is grounded in the principles of scientific integrity and logical progression. We will first elucidate the foundational anti-inflammatory pathways commonly modulated by flavonoids. Subsequently, we will present a series of self-validating experimental protocols, designed to rigorously assess the anti-inflammatory efficacy of our target compound. This guide is intended to empower researchers to not only replicate established methodologies but to understand the causal reasoning behind each experimental choice.

The Inflammatory Cascade: A Flavonoid's Arena

Inflammation is a complex biological response essential for host defense against infection and injury.[2] However, its dysregulation is a hallmark of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3] The inflammatory process is orchestrated by a complex network of signaling pathways and molecular mediators. Flavonoids exert their anti-inflammatory effects by intervening at multiple points within this network.[1]

Key Signaling Pathways in Inflammation

Two of the most critical signaling pathways in the inflammatory response are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These cascades are frequently the targets of anti-inflammatory interventions.

-

The NF-κB Pathway: This pathway is a central regulator of the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[4] Many flavonoids have been shown to inhibit NF-κB activation, thereby dampening the inflammatory response.[5][6]

-

The MAPK Pathway: The MAPK family of serine/threonine kinases (including ERK, JNK, and p38) plays a pivotal role in translating extracellular stimuli into cellular responses, including the production of inflammatory mediators.[4][7] The activation of these kinases is a key step in the inflammatory cascade. Evidence suggests that various flavonoids can modulate MAPK signaling, often by inhibiting the phosphorylation of one or more of its constituent kinases.[4][8]

The interplay between these pathways is complex and often synergistic. A comprehensive investigation into the anti-inflammatory properties of a novel compound must, therefore, include an assessment of its effects on both NF-κB and MAPK signaling.

Diagram 1: Simplified Overview of NF-κB and MAPK Signaling in Inflammation

Caption: Key inflammatory signaling pathways targeted by flavonoids.

Enzymatic Drivers of Inflammation: COX and LOX

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are critical for the metabolism of arachidonic acid into pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes.[9][10]

-

Cyclooxygenase (COX): Exists in two main isoforms, COX-1 (constitutively expressed) and COX-2 (inducible during inflammation). Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes.[10] Flavonoids have been reported to inhibit COX-2 expression and activity.[11][12]

-

Lipoxygenase (LOX): The 5-LOX pathway, in particular, leads to the production of leukotrienes, which are potent mediators of inflammation.[13] Dual inhibition of both COX and LOX pathways is an attractive therapeutic strategy, as it may offer broader anti-inflammatory effects with a potentially improved safety profile compared to COX-only inhibitors.[10][14]

A Methodological Framework for Assessing Anti-inflammatory Activity

The following section outlines a series of robust, validated protocols for the in vitro and in vivo evaluation of the anti-inflammatory properties of 3,3',7-Trihydroxy-4'-methoxyflavone.

In Vitro Assays: Mechanistic Dissection

In vitro assays are indispensable for elucidating the specific molecular mechanisms by which a compound exerts its effects.

The RAW 264.7 murine macrophage cell line is a widely used and well-characterized model for studying inflammation.[4][15][16] These cells are robust, easy to culture, and respond predictably to pro-inflammatory stimuli like LPS.

Protocol 1: Culturing RAW 264.7 Macrophages

-

Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells every 2-3 days, or when they reach 80-90% confluency. Detach cells using a cell scraper, as they are strongly adherent.

Before evaluating anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the test compound. The MTT assay is a standard colorimetric method for assessing cell viability.[17]

Protocol 2: MTT Cytotoxicity Assay

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of 3,3',7-Trihydroxy-4'-methoxyflavone (e.g., 1-100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

-